While a precise mechanism of action for Compound X is not described in the abstracts, research suggests that its psychotomimetic effects are likely related to its metabolic pathway and interaction with neurotransmitters. Studies have shown that Compound X inhibits dopamine, norepinephrine, and serotonin uptake transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft. [] Moreover, its metabolic conversion to a p-hydroquinone analog, structurally similar to 6-hydroxydopamine, suggests potential neurotoxic effects. []
Ortetamine can be synthesized through several methods, with one common route involving the reaction of 2-methylphenylacetone with ammonia in the presence of a reducing agent like lithium aluminum hydride. This reaction typically occurs under controlled temperature conditions within an inert atmosphere to ensure the formation of the desired product. The industrial production of Ortetamine follows similar synthetic routes but is optimized for higher yields and purity through purification steps such as recrystallization and chromatography.
The molecular structure of Ortetamine consists of a phenethylamine backbone with a methyl group attached to the phenyl ring. This structure is pivotal in determining its biological activity and interaction with neurotransmitter systems.
Ortetamine undergoes several types of chemical reactions:
Relevant data on physical properties such as boiling point or solubility are not extensively documented but can be inferred from related compounds within the same class .
Ortetamine has several scientific applications:
Ortetamine (2-methylamphetamine or o,α-dimethylphenethylamine) is a substituted amphetamine analogue first synthesized during mid-20th-century efforts to explore structure-activity relationships (SAR) of phenethylamine derivatives. Its core structure features a methyl group at the ortho position of the phenyl ring, distinguishing it from amphetamine (which lacks ring substitutions) and para-methylamphetamine (PMA) [4] [5] [9]. This structural modification emerged alongside pharmaceutical developments like Benzedrine® (racemic amphetamine) in the 1930s and Dexedrine® (dextroamphetamine) in the 1940s [2]. Unlike clinically deployed amphetamines, ortetamine remained primarily a research tool for probing SAR in stimulant pharmacology [4] [9].
Evolution from Early Amphetamines: Amphetamine’s discovery by Edeleanu in 1887 and subsequent military use (e.g., WWII Pervitin®) catalyzed interest in ring-substituted variants [2] [5]. Ortetamine exemplifies structural diversification aimed at modulating receptor affinity and metabolic stability. Its ortho-methyl group induces steric hindrance, potentially altering binding to monoamine transporters or receptors compared to unsubstituted amphetamines [4] [9].
Positional Isomerism Significance: Among methyl-ring-substituted amphetamines, positional isomerism critically influences pharmacological profiles. Animal drug discrimination studies demonstrate that ortetamine substitutes for dextroamphetamine but with ≈10% potency, indicating shared stimulant properties but reduced efficacy. In contrast, meta-methylamphetamine shows divergent effects, underscoring the ortho position's unique steric and electronic contributions [4].
Table 1: Key Chemical Identifiers and Properties of Ortetamine
Property | Value |
---|---|
CAS Registry Number | 5580-32-5 |
IUPAC Name | (±)-1-(2-methylphenyl)propan-2-amine |
Molecular Formula | C₁₀H₁₅N |
Molecular Weight | 149.24 g/mol |
Chiral Centers | 1 (racemic mixture) |
XLogP3 | 2.585 (Predicted lipophilicity) |
Synonyms | 2-Methylamphetamine, o-methyl-α-methylphenethylamine |
Table 2: Structural Comparisons of Select Amphetamine Analogues
Compound | Substitution Pattern | Relative Potency (vs. Dextroamphetamine) |
---|---|---|
Amphetamine | Unsubstituted phenyl | 1.0 (Reference) |
Ortetamine | ortho-methyl | ≈0.1 |
3-Methylamphetamine | meta-methyl | <0.1 (Divergent discriminative stimulus) |
4-Methylamphetamine (PMA) | para-methyl | Variable (Higher serotonergic effects) |
Ortetamine serves as a molecular probe for investigating neurotransmitter receptor interactions, particularly within dopamine (DA) and trace amine-associated receptor (TAAR) systems. Its substituted phenethylamine scaffold enables exploration of steric influences on receptor binding and signaling bias—a key focus in neuropsychiatric drug discovery [3] [6] [8].
Dopaminergic System Engagement: Like amphetamine, ortetamine likely enhances extracellular DA via competitive inhibition at the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) displacement [1]. However, its ortho-methyl group may alter affinity for DA receptor subtypes (D1–D5). Computational models suggest steric clashes could reduce efficacy at postsynaptic D2 receptors, potentially shifting activity toward presynaptic autoreceptors or TAAR1—a receptor regulating DA homeostasis [1] [6].
GPCR Heteromer Targeting: Emerging neuropharmacology emphasizes G protein-coupled receptor (GPCR) heteromers (e.g., D1-D2, A2A-D2) as unique signaling units. Ortetamine’s structural motif could confer selectivity for specific heteromeric interfaces. For example:
TAAR1-mGluR2/3 Crosstalk: TAAR1 activation inhibits glutamate release via mGluR2/3 interactions. Ortetamine’s TAAR1 affinity (inferred from amphetamine SAR) positions it to probe this pathway’s relevance in disorders like schizophrenia [3] [6].
Biased Signaling Investigations: Substituted amphetamines can stabilize distinct GPCR conformations, activating subsets of intracellular effectors. Ortetamine’s steric bulk may favor β-arrestin recruitment over G-protein activation at DA receptors—a property linked to reduced side effects in opioid drug design [6] [10]. Current research explores whether such bias mitigates risks like seizures (associated with δ-opioid agonists) or dyskinesias [8] [10].
Table 3: Potential GPCR Heteromer Targets of Ortetamine
GPCR Heteromer | Signaling Shift vs. Monomers | Therapeutic Relevance |
---|---|---|
D2-CB1 | Gs coupling → ↑cAMP (vs. Gi in D2) | Parkinson’s dyskinesias, addiction |
A1-A2A Adenosine | Tetrameric complex modulates GABA/glutamate release | Neuroprotection, epilepsy |
TAAR1-mGluR3 | TAAR1 activation → mGluR3-mediated glutamate inhibition | Schizophrenia, cognitive disorders |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7